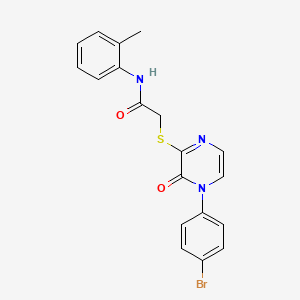

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide

Description

This compound features a pyrazin-2-ylthioacetamide scaffold with a 4-bromophenyl group at the 4-position of the dihydropyrazinone ring and an o-tolyl (2-methylphenyl) amide substituent. The bromophenyl group is a common pharmacophore in medicinal chemistry, often improving lipophilicity and binding affinity, whereas the ortho-methyl substituent on the acetamide moiety may influence steric effects and conformational flexibility .

For example, 4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazine-2-thiol could react with chloroacetamide derivatives, followed by amidation with o-toluidine, using carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as seen in related acetamide syntheses .

Properties

IUPAC Name |

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O2S/c1-13-4-2-3-5-16(13)22-17(24)12-26-18-19(25)23(11-10-21-18)15-8-6-14(20)7-9-15/h2-11H,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHBWLVAWAQQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide , characterized by its complex structure incorporating a bromophenyl group and a thioacetamide moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H18BrN3O2S

- Molecular Weight : Approximately 444.35 g/mol

- CAS Number : 900007-53-6

The compound features a dihydropyrazinone ring and a thioether linkage, which may enhance its interaction with biological targets due to the presence of the bromine atom that can influence electronic properties and steric factors.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related acetamide compounds found that modifications in the structure can significantly impact efficacy against gram-positive and gram-negative bacteria. The presence of the bromophenyl group in this compound may enhance lipophilicity, improving membrane penetration and bioavailability .

Case Study: Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds revealed that those with bulky lipophilic groups exhibited improved activity profiles. For instance, compounds with para-substitutions showed varying degrees of effectiveness against microbial strains. This suggests that the structural features of this compound could be optimized for enhanced biological activity .

Data Table: Comparison of Structural Analogues

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-((4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide | Chlorophenyl instead of bromophenyl | Moderate antibacterial activity |

| 2-{[3-(4-bromophenyl)-4-Oxo-3,4-dihydroquinazolinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide | Quinazoline core | Potential anticancer properties |

| 2-{[3-(4-bromophenyl)-4-Oxo-3,4-dihydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide | Benzothieno core | Strong antifungal activity |

Pharmacological Implications

The unique structural characteristics of this compound suggest it could serve as a lead compound for drug development targeting various diseases. Its potential applications include:

- Antimicrobial Agents : Given its preliminary antibacterial properties, further exploration could lead to novel treatments for resistant bacterial strains.

- Cancer Therapeutics : The compound’s ability to modulate enzyme activity may position it as a candidate for cancer treatment through targeted therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioacetamide Derivatives with Heterocyclic Cores

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, )

- Core Structure: Triazinoindole instead of dihydropyrazinone.

- Substituents : 4-Bromophenyl amide; lacks the o-tolyl group.

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide ()

- Core Structure: Dihydropyrimidinone instead of dihydropyrazinone.

- Substituents : 4-Bromophenyl amide; methyl group on the pyrimidine ring.

- Activity : Anticonvulsant with ED50 = 38.2 mg/kg and LD50 = 620 mg/kg in rodent models .

- Key Difference: The pyrimidinone core’s hydrogen-bonding capacity (via NH and carbonyl groups) may contribute to anticonvulsant efficacy, a property less pronounced in pyrazinone derivatives.

Bromophenyl-Containing Agonists and Ligands

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ()

- Core Structure: Pyridazinone with methoxybenzyl and methyl substituents.

- Substituents : 4-Bromophenyl amide.

- Activity : Potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .

- Key Difference: The pyridazinone core’s electron-deficient nature may enhance receptor binding compared to pyrazinone. The methoxybenzyl group introduces additional hydrophobic interactions absent in the target compound.

Structural and Functional Implications

Substituent Effects

- o-Tolyl vs. Para-Substituted Aromatics : The ortho-methyl group in the target compound introduces steric hindrance, which may reduce rotational freedom and limit interactions with flat binding pockets (e.g., enzyme active sites) compared to para-substituted analogs like Compound 26 .

- Bromophenyl Group: Enhances lipophilicity and halogen bonding, a feature shared with Compounds 26 and the pyridazinone derivatives in .

Q & A

Q. What are the key synthetic steps for preparing 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide, and what parameters critically influence yield?

The synthesis involves:

- Thioether formation : Coupling a pyrazinone intermediate with a thiol-containing precursor under controlled pH (6.5–7.5) to avoid oxidation of the thioether group.

- Acetamide coupling : Reacting the intermediate with o-toluidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

Critical parameters include reaction temperature (exothermic steps require ice baths), solvent polarity, and stoichiometric ratios of bromophenyl and acetamide precursors .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR to verify aromatic proton environments and carbonyl groups.

- Mass spectrometry (HRMS) : To confirm the molecular ion peak (expected m/z for C₁₉H₁₅BrN₃O₂S: 436.01).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C stretch at ~650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate its potential therapeutic activity?

- Kinase inhibition assays : Test against kinases (e.g., MAPK, PI3K) linked to inflammation or cancer using ADP-Glo™ assays.

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to determine selectivity indices.

- Anti-inflammatory activity : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency and scalability?

- Design of Experiments (DOE) : Use fractional factorial designs to evaluate interactions between temperature, solvent (e.g., DMF vs. THF), and catalyst loading.

- Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., thioether formation) to enhance heat dissipation and reduce reaction time.

- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF, which offer similar polarity with lower toxicity .

Q. How can contradictions in biological activity data across studies be resolved?

- Replicate assays under standardized conditions : Ensure consistent cell passage numbers, serum batch, and incubation times.

- Purity verification : Use LC-MS to rule out impurities (>98% purity required for mechanistic studies).

- Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

Q. What computational strategies can predict the compound’s binding affinity to molecular targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., PDB: 1ATP).

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability.

- Free-energy perturbation (FEP) : Calculate ΔΔG values for bromophenyl or acetamide substituent modifications to guide SAR .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent variation : Synthesize analogs with:

- Electron-withdrawing groups (e.g., -CF₃) on the bromophenyl ring to enhance electrophilicity.

- Bulky substituents on the o-tolyl group to probe steric effects on target binding.

- Biological evaluation : Compare IC₅₀ values across analogs in kinase inhibition and cytotoxicity assays.

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Light sensitivity : Accelerated photostability testing under ICH Q1B guidelines using UV-Vis irradiation.

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure oral bioavailability, plasma half-life, and tissue distribution in rodent models.

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may alter activity.

- Dose-response alignment : Ensure in vivo dosing regimens match in vitro effective concentrations (e.g., adjust for plasma protein binding) .

Q. What experimental controls are critical when evaluating its mechanism of action?

- Negative controls : Use inactive analogs (e.g., des-bromo or scrambled acetamide derivatives) to confirm target specificity.

- Knockdown/knockout models : CRISPR-Cas9-edited cell lines lacking putative targets (e.g., specific kinases) to validate pathway involvement.

- Orthogonal assays : Combine Western blotting (phospho-kinase detection) with RNA-seq to cross-verify signaling pathway modulation .

Methodological Resources

Q. Which databases or tools are recommended for structural and bioactivity data mining?

- PubChem : Access experimental and predicted physicochemical properties (CID: [compound-specific ID pending]).

- ChEMBL : Review bioactivity data for structurally related pyrazinone and thioacetamide derivatives.

- SwissADME : Predict ADME properties (e.g., logP, bioavailability) to prioritize analogs for synthesis .

Q. How can high-throughput screening (HTS) be implemented for this compound?

- Library design : Include 500+ analogs with diversely substituted aryl and heteroaryl groups.

- Automation : Use liquid handlers (e.g., Beckman Coulter Biomek) for parallel synthesis and plate-based assays.

- Data analysis : Apply machine learning (e.g., random forest models) to identify critical substituents driving activity .

Q. Notes

- Avoid commercial sources (e.g., BenchChem) for synthesis or procurement; prioritize peer-reviewed protocols.

- For stability and reactivity data, cross-reference experimental results with computational predictions to resolve contradictions.

- Always validate mechanistic hypotheses with orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.